2,5-Difluoro-3-methylbenzyl bromide
Overview
Description
2,5-Difluoro-3-methylbenzyl bromide: is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 3 position. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Difluoro-3-methylbenzyl bromide typically involves the bromination of 2,5-difluoro-3-methyltoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide under light conditions. The reaction is carried out in an organic or inorganic solvent, and the mixture is stirred for several hours. After the reaction is complete, the product is purified using silica gel column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative brominating agents such as N-bromosuccinimide may be used to achieve higher purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 2,5-difluoro-3-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include 2,5-difluoro-3-methylbenzyl azide, 2,5-difluoro-3-methylbenzyl thiol, and 2,5-difluoro-3-methylbenzyl ether.
Oxidation: Products include 2,5-difluoro-3-methylbenzoic acid and 2,5-difluoro-3-methylbenzaldehyde.
Reduction: The major product is 2,5-difluoro-3-methylbenzyl alcohol.
Scientific Research Applications
2,5-Difluoro-3-methylbenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylbenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The presence of fluorine atoms increases the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex molecules and in the study of enzyme-catalyzed reactions.
Comparison with Similar Compounds
- 2,4-Difluorobenzyl bromide
- 2,6-Difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
Comparison: 2,5-Difluoro-3-methylbenzyl bromide is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This arrangement affects the compound’s reactivity and the types of reactions it can undergo. Compared to other difluorobenzyl bromides, the presence of the methyl group at the 3 position can influence the steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
1-(bromomethyl)-2,5-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDBINQLZGMDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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